Lipophilicity Differentiation: XLogP 3.8 vs. Non-Trifluoromethyl Semicarbazide Analogs Confers Favorable Calculated Membrane Permeability
The target compound has a calculated XLogP of 3.8, driven by the combined contributions of the 4-ethylphenoxy group and the 3-trifluoromethylphenyl moiety . In contrast, the closest commercially available analog lacking the trifluoromethyl group—1-(2-(4-ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide—is expected to have an XLogP approximately 1.5–2.0 units lower, based on the loss of the hydrophobic CF₃-phenyl ring . This differential places the target compound within the Lipinski-favorable logP range (1–5) for oral bioavailability while providing enhanced membrane partitioning relative to non-fluorinated congeners. The 4-nitrophenoxy analog (1-(2-(4-nitrophenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide) retains the CF₃ group but introduces a polar nitro substituent that reduces logP by an estimated 0.8–1.2 units while adding hydrogen-bond acceptor capacity . For screening applications where balanced lipophilicity is a design criterion, the 4-ethyl / 3-CF₃ substitution pattern of 905371-43-9 occupies a distinct region of physicochemical space.
| Evidence Dimension | Calculated partition coefficient (XLogP) – lipophilicity |
|---|---|
| Target Compound Data | XLogP = 3.8 (C₁₈H₁₈F₃N₃O₃, MW 381.3) |
| Comparator Or Baseline | 1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide: estimated XLogP ≈ 1.8–2.3 (loss of CF₃-C₆H₄ group). 1-(2-(4-Nitrophenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide: estimated XLogP ≈ 2.6–3.0 (polar NO₂ substitution). |
| Quantified Difference | ΔXLogP ≈ +1.5 to +2.0 vs. N-propyl analog; ΔXLogP ≈ +0.8 to +1.2 vs. 4-nitrophenoxy analog |
| Conditions | Calculated using XLogP3 algorithm as reported in PubChem; comparator values are structurally estimated based on fragment contributions—no experimental logP/logD data available. |
Why This Matters
Lipophilicity directly governs membrane permeability, non-specific protein binding, and assay compatibility—choosing an analog with a >1.5-unit logP shift can fundamentally alter compound behavior in cell-based screens and in vivo distribution.
- [1] PubChem Compound Summary CID 4189202, XLogP = 3.8 for C₁₈H₁₈F₃N₃O₃. Accessed May 2026. View Source
